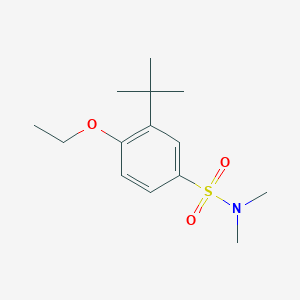
5-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione
Overview
Description
5-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as GSK-3β inhibitor VIII and has been found to have a variety of effects on biochemical and physiological processes.
Scientific Research Applications
Anticancer Potential
A series of novel compounds, including analogs of 5-methyl-1-(4-methylbenzyl)-1H-indole-2,3-dione, were synthesized and evaluated for their in vitro cytotoxicity against various human tumor cell lines. For instance, specific analogs showed potent growth inhibition against melanoma and ovarian cancer cells, highlighting their potential as antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).
Structural Analysis and Isomer Characterization
The molecular and crystal structure of closely related compounds was determined, focusing on their isomers. This study is crucial for understanding the physical and chemical properties of such compounds, which can influence their potential applications in various fields (Karalı, 2021).
Nucleophilic Reactivities
Research on the nucleophilic reactivities of indoles, including derivatives similar to this compound, helps in understanding their chemical behavior. This knowledge is vital for designing synthesis processes and predicting reactions in various chemical and biological contexts (Lakhdar et al., 2006).
Versatility in Drug Synthesis
Isatins, including 1H-indole-2,3-dione derivatives, are known for their versatility in the synthesis of a wide range of heterocyclic compounds. They serve as raw materials for drug synthesis and play a role in modulating biochemical processes, highlighting their importance in pharmaceutical research (Garden & Pinto, 2001).
Synthesis and Functionalization Techniques
Advancements in synthesis and functionalization of indoles, including those related to this compound, have been explored. This includes methods like palladium-catalyzed reactions, which are significant for creating biologically active compounds (Cacchi & Fabrizi, 2005).
Properties
IUPAC Name |
5-methyl-1-[(4-methylphenyl)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-3-6-13(7-4-11)10-18-15-8-5-12(2)9-14(15)16(19)17(18)20/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWVQZXHYAWLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4577472.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4577475.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)thiourea](/img/structure/B4577481.png)
![4-bromo-1-methyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4577485.png)
![(4-{[2-(2-methylphenyl)-1H-benzimidazol-5-yl]oxy}phenyl)amine](/img/structure/B4577490.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4577505.png)
![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4577507.png)
![2-imino-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4577513.png)

![3-{[(3-isopropoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4577521.png)
![4-chloro-1-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4577528.png)

![4-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4577548.png)

